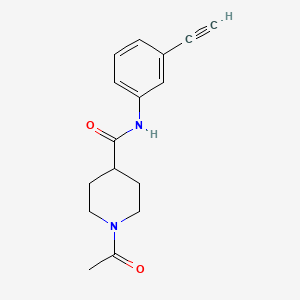

1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide; 90%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide is a chemical compound with the CAS number 861208-20-0 . It is also known by its MDL number, MFCD06496153 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide include a boiling point of 523.9°C at 760 mmHg, a flash point of 270.6°C, and a density of 1.18g/cm^3 . The vapor pressure is 4.53E-11mmHg at 25°C, and the refractive index is 1.584 .科学的研究の応用

Metabolic Disposition and Synthesis Approaches

Metabolic Disposition in Animal Models : Research into the metabolic disposition of Casopitant, a neurokinin-1 receptor antagonist which shares a structural similarity with the queried compound, reveals insights into its absorption, distribution, metabolism, and excretion in animal models. These studies highlight the rapid absorption and primarily fecal elimination of metabolites, with a complex pattern of metabolism involving oxidation, demethylation, and conjugation processes (Miraglia et al., 2010; Pellegatti et al., 2009).

Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives for potential drug candidates treating Alzheimer’s disease demonstrates the versatility of piperidinecarboxamide scaffolds in drug development. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme relevant in Alzheimer’s disease, showcasing the therapeutic potential of such chemical structures (Rehman et al., 2018).

Antiviral and Antibacterial Applications : A piperidine-4-carboxamide CCR5 antagonist, TAK-220, was discovered with highly potent anti-HIV-1 activity. This research underscores the significance of modifying the piperidinecarboxamide core to enhance metabolic stability and inhibitory activity against viral entry, offering a promising avenue for developing new antiviral drugs (Imamura et al., 2006).

Discovery of Novel Drug Candidates : The discovery and synthesis processes for drug candidates, such as the piperidinecarboxamide derivative T2288, demonstrate the feasibility of transitioning from bench synthesis to pilot production, highlighting the compound's potential in pharmaceutical manufacturing (Guillaume et al., 2003).

Antimelanoma Activity : Research into analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to the queried compound, shows promising antimelanoma activity. This study highlights the potential of modifying the acyl portion of the amide to increase lipophilicity and, consequently, the therapeutic efficacy against melanoma (Lant et al., 2000).

特性

IUPAC Name |

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQPAHXUOYDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413977 |

Source

|

| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

CAS RN |

7243-13-2 |

Source

|

| Record name | 1-acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)